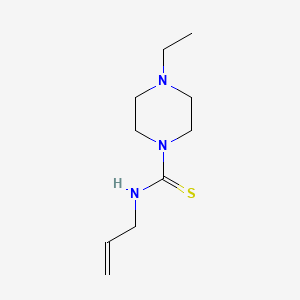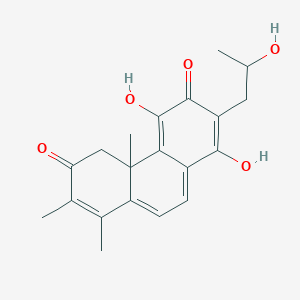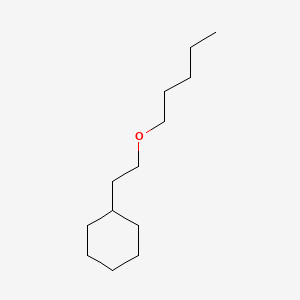
(2-(Pentyloxy)ethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Pentyloxy)ethyl)cyclohexane is an organic compound with the molecular formula C13H26O It is a derivative of cyclohexane, where a pentyloxyethyl group is attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pentyloxy)ethyl)cyclohexane typically involves the reaction of cyclohexane with 2-(pentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or another strong acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and high production rates.
化学反应分析
Types of Reactions
(2-(Pentyloxy)ethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pentyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted cyclohexane compounds.
科学研究应用
(2-(Pentyloxy)ethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(Pentyloxy)ethyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its effects.
相似化合物的比较
Similar Compounds
- (2-(Butyloxy)ethyl)cyclohexane
- (2-(Hexyloxy)ethyl)cyclohexane
- (2-(Heptyloxy)ethyl)cyclohexane
Uniqueness
(2-(Pentyloxy)ethyl)cyclohexane is unique due to its specific pentyloxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs
属性
CAS 编号 |
54852-75-4 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
2-pentoxyethylcyclohexane |
InChI |
InChI=1S/C13H26O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3 |
InChI 键 |
SDQQSGSKFMYGII-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOCCC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



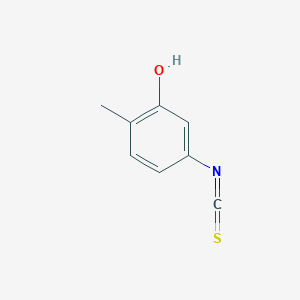
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

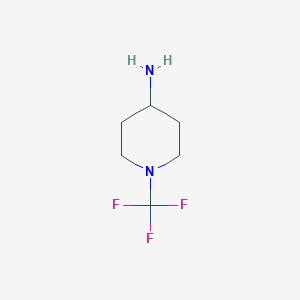
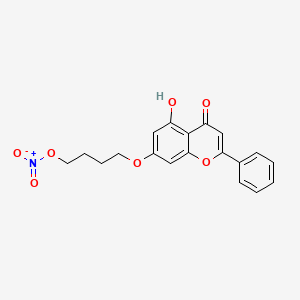
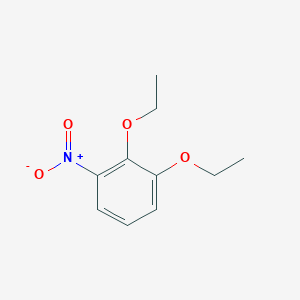
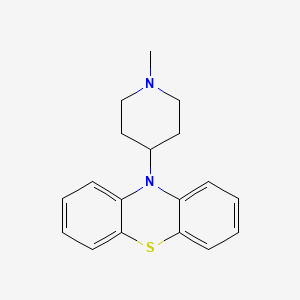
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
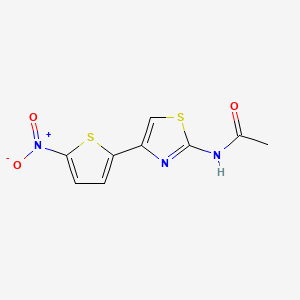
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
